2-Benzothiazolamine, 6-chloro-, monohydrochloride

Description

Propriétés

IUPAC Name |

6-chloro-1,3-benzothiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H2,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRNKXUJEHKKHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4069509 | |

| Record name | 2-Benzothiazolamine, 6-chloro-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61827-71-2 | |

| Record name | 2-Benzothiazolamine, 6-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61827-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolamine, 6-chloro-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061827712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 61827-71-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolamine, 6-chloro-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Benzothiazolamine, 6-chloro-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chlorobenzothiazol-2-ylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

The primary targets of 6-Chlorobenzo[d]thiazol-2-amine hydrochloride are the cyclo-oxygenase enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain.

Mode of Action

6-Chlorobenzo[d]thiazol-2-amine hydrochloride interacts with its targets, the cyclo-oxygenase enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes. By inhibiting the cyclo-oxygenase enzymes, 6-Chlorobenzo[d]thiazol-2-amine hydrochloride disrupts this pathway, leading to a decrease in the production of these inflammatory mediators.

Analyse Biochimique

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is possible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Activité Biologique

2-Benzothiazolamine, 6-chloro-, monohydrochloride (chemical formula: C7H6Cl2N2S) is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

| Property | Details |

|---|---|

| Molecular Formula | C7H6Cl2N2S |

| Molecular Weight | 221.11 g/mol |

| CAS Registry Number | 112751 |

| IUPAC Name | 2-Amino-6-chlorobenzothiazole |

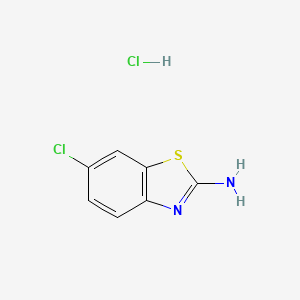

| Structure | Chemical Structure |

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including 2-benzothiazolamine, 6-chloro-. For instance, a study synthesized various benzothiazole compounds and identified one derivative that significantly inhibited the proliferation of cancer cell lines such as A431, A549, and H1299. This compound also reduced the levels of pro-inflammatory cytokines IL-6 and TNF-α, indicating its dual role in anti-inflammatory and anticancer activities .

Mechanism of Action:

- The compound appears to inhibit key signaling pathways involved in cancer progression, specifically the AKT and ERK pathways. By doing so, it promotes apoptosis and induces cell cycle arrest in cancer cells .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been documented. In vitro studies demonstrated that it effectively decreased the secretion of inflammatory mediators in response to stimuli, which positions it as a candidate for treating inflammatory diseases alongside its anticancer properties .

Anticonvulsant Activity

Some benzothiazole derivatives have shown anticonvulsant activity in animal models. However, the specific activity of this compound remains less defined in this context. Research indicates that modifications to the benzothiazole structure can influence anticonvulsant efficacy, suggesting potential avenues for further exploration .

Case Studies

- Dual Action Study : A study reported on a novel benzothiazole derivative (compound B7) that exhibited both anticancer and anti-inflammatory activities. At concentrations of 1-4 μM, it demonstrated significant inhibition of cancer cell proliferation and reduced inflammatory cytokine levels .

- Mechanistic Insights : Another investigation into various benzothiazole compounds revealed that those with specific substitutions at the benzyl position showed varying degrees of activity against different cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. The compound is characterized by:

- Absorption : Capable of penetrating cellular membranes due to its lipophilic nature.

- Distribution : Exhibits distinct localization patterns within cells (cytoplasm, nucleus, mitochondria), affecting its biological activity.

- Metabolism : Involves interactions with various enzymes and cofactors in metabolic pathways.

Toxicological assessments are necessary to evaluate the safety profile of this compound for potential therapeutic applications.

Applications De Recherche Scientifique

a. Anticancer Activity

Research has demonstrated that benzothiazole derivatives exhibit significant anticancer properties. In particular, compounds related to 2-benzothiazolamine have shown potential as inhibitors of oncogenic proteins, such as SHP2, which is implicated in various cancers. A study highlighted the identification of an allosteric inhibitor of SHP2 from a high-throughput screening process, indicating the compound's relevance in cancer therapeutics .

b. Antimicrobial Properties

2-Benzothiazolamine derivatives have been evaluated for their antibacterial activity. A study synthesized novel Schiff bases from this compound and assessed their effectiveness against various bacterial strains, revealing promising antibacterial properties . The structural modifications of benzothiazole compounds often enhance their bioactivity.

Corrosion Inhibition

The compound has been studied for its role as a corrosion inhibitor in acidic environments. Specifically, it has demonstrated synergistic effects when combined with propargyl alcohol during the corrosion of mild steel in hydrochloric acid solutions. This application is particularly important in industrial settings where metal protection is crucial .

a. Fluorinated Benzothiazoles

Recent advancements have explored the synthesis of fluorinated benzothiazolo[2,3-b]quinazolines derived from 2-benzothiazolamine. These compounds exhibit photo-antiproliferative activity, suggesting potential applications in phototherapy and material sciences .

b. Drug Formulation Enhancements

Another area of research involves enhancing drug absorption using 2-benzothiazolamine as a component in pharmaceutical formulations. Studies have investigated the impact of this compound on the solubility and bioavailability of other drugs, suggesting its utility in improving therapeutic efficacy .

Case Studies

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogenated Benzothiazole Derivatives

6-Chloro-2-(chloromethyl)-1,3-benzothiazole

- Molecular Formula : C₈H₅Cl₂NS

- Molecular Weight : 222.10 g/mol

- Key Differences : Additional chloromethyl group at position 2.

5-Bromo- and 6-Bromo-2-Benzothiazolamine

- Key Differences : Bromine substituents at positions 5 or 4.

- Odor Potency : Brominated analogs (e.g., 5-bromo: 0.0023 ng/L air; 6-bromo: 0.0046 ng/L air) exhibit lower odor thresholds compared to chlorinated derivatives (6-chloro: 0.0025 ng/L air), though this trend varies with halogen position and molecular weight .

Heterocyclic Variants

1-(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine Hydrochloride

- Molecular Formula : C₁₀H₁₂ClN₂O·HCl

- Key Differences : Benzoxazole core (oxygen instead of sulfur) with a methyl group at position 6 and a methanamine substituent.

6-Chloro-1H-benzimidazole-2-carboxylic Acid

Substituent Modifications

2-Benzothiazolamine, 6-methoxy-

Diamthazole Hydrochloride

- Structure: 6-[2-(Diethylamino)ethoxy]-N,N-dimethyl-2-benzothiazolamine monohydrochloride.

- Molecular Weight : 378.30 g/mol

- Applications: Marketed as an antifungal agent, highlighting the role of complex substituents (e.g., diethylaminoethoxy groups) in enhancing biological activity compared to simpler chloro derivatives .

Data Tables

Table 1: Structural and Physicochemical Comparison

Méthodes De Préparation

General Synthetic Strategy

The preparation of 2-Benzothiazolamine, 6-chloro-, monohydrochloride generally involves the following key steps:

- Synthesis of 6-chloro-2-aminobenzothiazole as a core intermediate.

- Conversion to the hydrochloride salt by treatment with hydrochloric acid.

- Purification by recrystallization or chromatographic methods.

Preparation of 6-chloro-2-aminobenzothiazole

A common and reliable route to the key intermediate 6-chloro-2-aminobenzothiazole involves:

- Starting from 4-fluoroaniline , which undergoes cyclization and substitution reactions to introduce the benzothiazole ring and the 6-chloro substituent.

- The synthesis is typically performed under controlled conditions to maintain yield and purity.

Example procedure (adapted from literature):

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 4-Fluoroaniline as starting material | Cyclization with sulfur and appropriate reagents to form benzothiazole ring | High yield reported (~90%) |

| 2 | Introduction of chlorine at 6-position | Chlorination reaction or use of chlorinated precursors | Controlled to avoid over-chlorination |

| 3 | Purification | Recrystallization from ethanol | Melting point 194-196 °C confirms purity |

This intermediate is then characterized by melting point and spectroscopic methods such as NMR and IR to confirm structure.

Conversion to this compound

Once 6-chloro-2-aminobenzothiazole is obtained, it is converted into its monohydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol). This salt formation improves compound stability and handling.

- The hydrochloride salt can be isolated by precipitation or crystallization.

- Purification is often performed by recrystallization from ethanol or other suitable solvents.

- The free base can be regenerated by treatment with alkali if needed.

Alternative Synthetic Routes and Related Compounds

Research literature also describes the synthesis of related benzothiazole derivatives that can be adapted for this compound:

- Synthesis via isocyanate or isothiocyanate intermediates reacting with aromatic amines, followed by cyclization and sulfur incorporation.

- Use of cyclodesulfurizing agents such as methanediimines to facilitate ring closure.

- Preparation of related hydrazide and thiazolidinone derivatives starting from 6-chloro-2-aminobenzothiazole, showing the versatility of the intermediate in further functionalization.

Purification Techniques

Purification of the final compound or intermediates is crucial for obtaining high purity material:

Reaction Conditions and Yields

The synthesis of 6-chloro-2-aminobenzothiazole and its conversion to the hydrochloride salt typically feature:

- Mild to moderate temperatures (room temperature to reflux conditions).

- Use of dry solvents such as dry acetone or ethanol for reactions.

- Yields reported around 85-90% for the key intermediate.

- Hydrochloride salt formation yields are generally high due to salt precipitation.

Summary Table of Preparation Steps

Research Findings and Analytical Data

- Melting point of 6-chloro-2-aminobenzothiazole: 194-196 °C.

- Spectroscopic characterization includes 1H and 13C NMR, IR, confirming the structure and purity.

- The hydrochloride salt form can be converted back to the free base by alkali treatment, indicating reversible salt formation.

- Purification by silica gel chromatography using trichloromethane/methanol (99:1) solvent system is effective.

Q & A

Q. What are the key considerations for synthesizing 6-chloro-2-benzothiazolamine monohydrochloride with high purity?

Methodological Answer: The synthesis of 6-chloro-2-benzothiazolamine monohydrochloride requires precise control of bromination and subsequent hydrochlorination steps. Key steps include:

- Bromination Optimization : Use bromine or a bromine source (e.g., NBS) in acetic acid or chloroform under controlled temperature (40–60°C) to introduce the chlorine substituent at the 6-position of the benzothiazole ring .

- Purification : Employ recrystallization in ethanol or methanol to isolate the monohydrochloride salt. Monitor purity via HPLC or TLC (Rf ≈ 0.5 in 7:3 hexane:ethyl acetate) .

- Safety : Follow handling protocols for reactive intermediates (e.g., use fume hoods, PPE) as outlined in safety data sheets .

Q. Which spectroscopic techniques are most effective for characterizing 6-chloro-2-benzothiazolamine monohydrochloride?

Methodological Answer:

- Mass Spectrometry (MS) : Confirm molecular weight (184.641 g/mol) using electron ionization (EI-MS), referencing the base peak at m/z 185 (M+H⁺) .

- NMR : Analyze NMR (DMSO-d6) for aromatic protons (δ 7.2–7.8 ppm) and amine protons (δ 5.1–5.3 ppm). NMR should show peaks for the benzothiazole carbons (120–150 ppm) .

- FT-IR : Identify N–H stretches (3200–3400 cm⁻¹) and C–S/C–N vibrations (600–800 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental monitoring data regarding particulate vs. dissolved phase distribution of this compound?

Methodological Answer:

- Phase-Specific Analysis : Use passive samplers (e.g., POCIS) to capture dissolved-phase contaminants and compare with traditional water sampling. For particulate-bound compounds, centrifuge samples and analyze sludge residues .

- Quantitative LC-MS/MS : Employ isotope dilution to differentiate between phases. For example, 2-benzothiazolamine was detected in WWTP effluent at 485 ng/L (dissolved) but not quantified in passive samples, suggesting particulate adsorption .

- Statistical Modeling : Apply principal component analysis (PCA) to identify correlations between contamination pathways and compound stability in aqueous matrices .

Q. What strategies optimize the compound's stability under varying experimental conditions?

Methodological Answer:

- Storage Conditions : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .

- pH Control : Maintain solutions at pH 4–6 (using ammonium acetate buffer) to avoid protonation/deprotonation of the amine group, which affects reactivity .

- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products (e.g., hydrolyzed benzothiazole derivatives) .

Q. How can researchers assess the compound's potential as a kinase inhibitor in medicinal chemistry studies?

Methodological Answer:

- In Silico Docking : Use molecular docking software (e.g., AutoDock Vina) to predict binding affinity to kinase ATP-binding pockets, leveraging the benzothiazole scaffold’s planar structure .

- Enzyme Inhibition Assays : Perform fluorescence-based assays (e.g., Z′-LYTE™) with recombinant kinases (e.g., JAK2 or EGFR) at varying inhibitor concentrations (0.1–100 µM). Calculate IC₅₀ values using non-linear regression .

- Cellular Uptake Studies : Use radiolabeled (³H or ¹⁴C) compound variants to quantify intracellular accumulation in cancer cell lines (e.g., HeLa or A549) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.